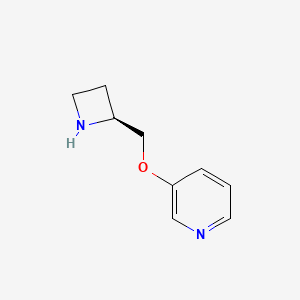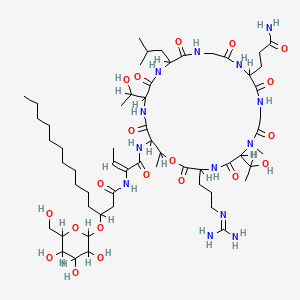
Herbicolin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herbicolin A is a natural product found in Pantoea agglomerans with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Herbicolin A, an acyl peptide antibiotic, has shown effectiveness against various bacterial species, particularly those in the Mollicutes class. Freundt and Winkelmann (1984) discovered that herbicolin A inhibits the growth of sterol-requiring Mycoplasma, Ureaplasma, and Spiroplasma species, demonstrating its potential as an antimicrobial agent (Freundt & Winkelmann, 1984). Further research by Birkelund and Freundt (1985) confirmed the mycoplasmacidal effect of herbicolin A, showing its ability to kill rather than just inhibit these bacteria (Birkelund & Freundt, 1985).
Structural Characteristics
The structural elucidation of herbicolin A was a significant advancement in understanding its scientific applications. Aydin et al. (1985) determined the structure of herbicolin A, identifying it as a glycolipodepsinonapeptide antibiotic. This discovery highlighted its unique chemical composition and potential for diverse applications (Aydin et al., 1985).
Agricultural Applications
Herbicolin A has also been studied in the context of agriculture. Kempf, Bauer, and Schroth (1993) found that wheat seeds treated with Erwinia herbicola, which produces herbicolin A, contained the antibiotic in their crowns and roots. This suggests a potential role for herbicolin A in plant protection and pathogen resistance (Kempf, Bauer, & Schroth, 1993).
Biocontrol and Antifungal Activity
Further expanding its applications, herbicolin A has been identified as having biocontrol properties, especially against fungal pathogens. Greiner and Winkelmann (1991) reported the production and isolation of herbicolin A by Erwinia herbicola and highlighted its activity against sterol-containing fungi (Greiner & Winkelmann, 1991). Additionally, Winkelmann, Lupp, and Jung (1980) emphasized its specificity against yeasts and filamentous fungi, further affirming its potential in fungal control (Winkelmann, Lupp, & Jung, 1980).
Eigenschaften
CAS-Nummer |
74188-23-1 |
|---|---|
Produktname |
Herbicolin A |
Molekularformel |
C58H101N13O20 |
Molekulargewicht |
1300.5 g/mol |
IUPAC-Name |
N-[(E)-1-[[12-(3-amino-3-oxopropyl)-3-[3-(diaminomethylideneamino)propyl]-6,21-bis(1-hydroxyethyl)-7,25-dimethyl-18-(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradecanamide |
InChI |
InChI=1S/C58H101N13O20/c1-9-11-12-13-14-15-16-17-18-20-34(90-57-49(81)48(80)47(79)39(29-72)91-57)26-41(76)65-35(10-2)52(84)70-45-33(7)89-56(88)37(21-19-24-62-58(60)61)67-55(87)46(32(6)74)71(8)43(78)28-64-50(82)36(22-23-40(59)75)66-42(77)27-63-51(83)38(25-30(3)4)68-53(85)44(31(5)73)69-54(45)86/h10,30-34,36-39,44-49,57,72-74,79-81H,9,11-29H2,1-8H3,(H2,59,75)(H,63,83)(H,64,82)(H,65,76)(H,66,77)(H,67,87)(H,68,85)(H,69,86)(H,70,84)(H4,60,61,62)/b35-10+ |
InChI-Schlüssel |
GMKUYPOKOFFZTR-KJRGEGHNSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(CC(=O)N/C(=C/C)/C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
Synonyme |
herbicolin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



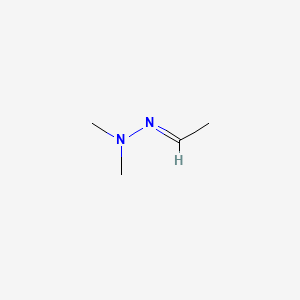
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide](/img/structure/B1235265.png)
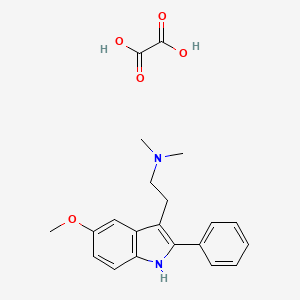
![(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate](/img/structure/B1235268.png)
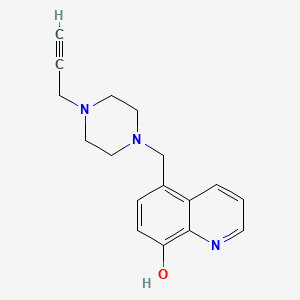
![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)
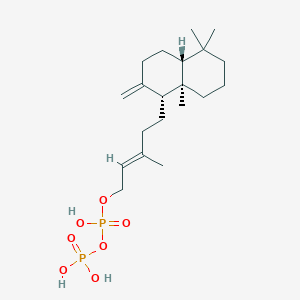
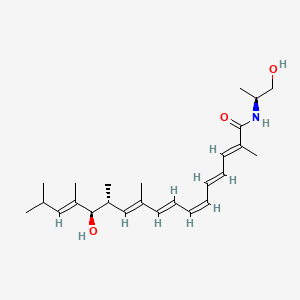
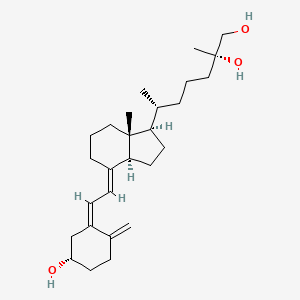
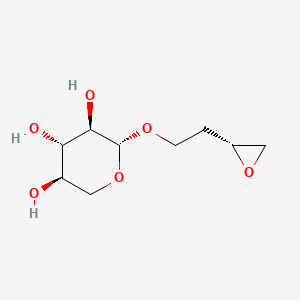
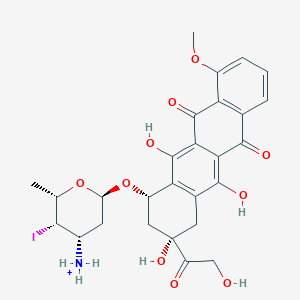
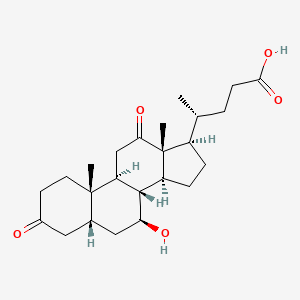
![6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1235285.png)
